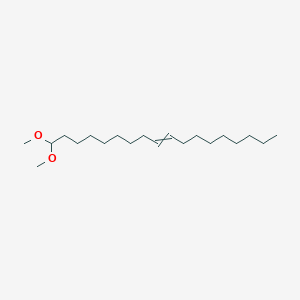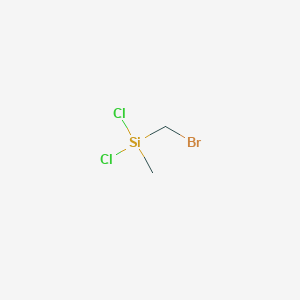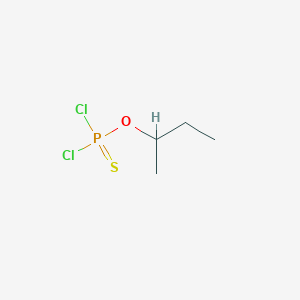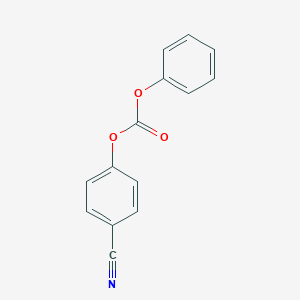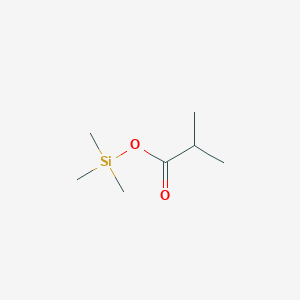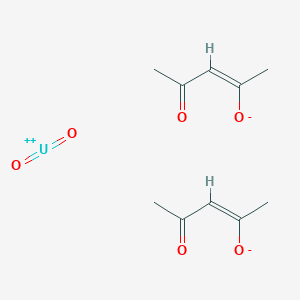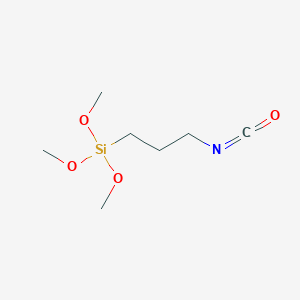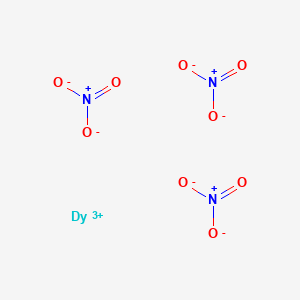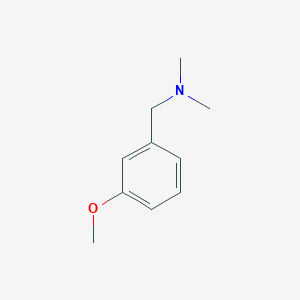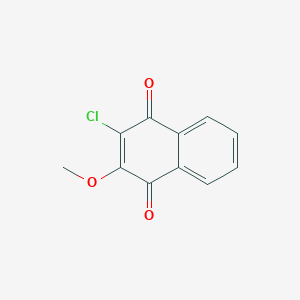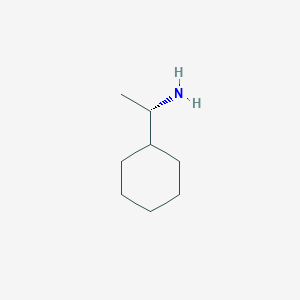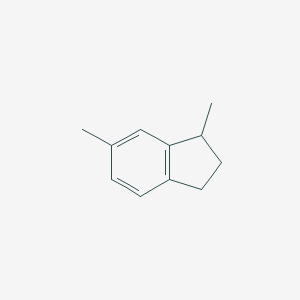
1,6-Dimethylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylindan is an organic compound with a molecular formula of C12H14. It is a bicyclic aromatic hydrocarbon that has been used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1,6-dimethylindan is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Effets Biochimiques Et Physiologiques
1,6-Dimethylindan has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,6-dimethylindan in lab experiments is its antioxidant and anti-inflammatory properties. These properties make it a potential therapeutic agent for various diseases. Another advantage is its ability to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. However, one limitation of using 1,6-dimethylindan in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 1,6-dimethylindan. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential use as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Conclusion
In conclusion, 1,6-dimethylindan is an organic compound that has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 1,6-dimethylindan can be achieved by several methods. One of the most common methods is the Friedel-Crafts alkylation of indan using a methylating agent. This method involves the reaction of indan with a mixture of aluminum trichloride and methyl chloride. Another method involves the reaction of 1,6-dimethylnaphthalene with aluminum chloride and hydrogen chloride gas. Both methods have been used successfully in the synthesis of 1,6-dimethylindan.
Applications De Recherche Scientifique
1,6-Dimethylindan has been used extensively in scientific research for its unique properties. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
17059-48-2 |
|---|---|
Nom du produit |
1,6-Dimethylindan |
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1,6-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3,5,7,9H,4,6H2,1-2H3 |
Clé InChI |
UVRVNMDNGVIBGM-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C1C=C(C=C2)C |
SMILES canonique |
CC1CCC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride](/img/structure/B97275.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)
